4-[bis(2-methoxyethyl)sulfamoyl]-N-(2-methoxy-5-nitrophenyl)benzamide
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Overview
Description
The compound “4-[bis(2-methoxyethyl)sulfamoyl]-N-(2-methoxy-5-nitrophenyl)benzamide” has a molecular formula of C20H25N3O8S. It has an average mass of 467.493 Da and a monoisotopic mass of 467.136230 Da .
Molecular Structure Analysis
The molecular structure of this compound is determined by its molecular formula, C20H25N3O8S. This formula indicates that the molecule is composed of 20 carbon atoms, 25 hydrogen atoms, 3 nitrogen atoms, 8 oxygen atoms, and 1 sulfur atom .Scientific Research Applications
Enzyme Inhibition
4-[bis(2-methoxyethyl)sulfamoyl]-N-(2-methoxy-5-nitrophenyl)benzamide and its derivatives have been studied for their potential as enzyme inhibitors. Some compounds in this category have exhibited significant inhibitory activities against various carbonic anhydrase (CA) isoenzymes, such as hCA I, hCA II, hCA IV, and hCA XII. These findings suggest their potential application in treating conditions associated with abnormal CA activity (Supuran, Maresca, Gregáň, & Remko, 2013). Another study synthesized novel acridine and bis acridine sulfonamides, showing effective inhibitory activity against the cytosolic carbonic anhydrase isoforms II and VII (Ulus, Yeşildağ, Tanc, Bülbül, Kaya, & Supuran, 2013).
Antidiabetic and Antimicrobial Potential
Derivatives of this compound were synthesized and evaluated for their in vitro antidiabetic potential against α-glucosidase and α-amylase enzymes. Some derivatives showed potent inhibitory activities, suggesting potential applications in diabetes management. Additionally, these compounds displayed antimicrobial potential against various bacterial and fungal species (Thakal, Singh, & Singh, 2020).
Material Science and Chemistry
The compound and its derivatives have been utilized in the synthesis of various materials and chemical compounds. For example, they have been involved in the preparation of metal complexes, which have been characterized for potential applications in various fields (Binzet, Külcü, Flörke, & Arslan, 2009). In material science, transparent aromatic polyimides derived from derivatives of this compound have been synthesized, showing high refractive indices and small birefringences, indicating potential applications in optoelectronics (Tapaswi, Choi, Jeong, Ando, & Ha, 2015).
Anticancer Research
Derivatives of this compound have been synthesized and evaluated for their anti-proliferative activity against various cancer cell lines. Some derivatives showed significant potency, indicating potential as anticancer agents (Abdelaziz et al., 2015).
Mechanism of Action
Target of action
“4-[bis(2-methoxyethyl)sulfamoyl]-N-(2-methoxy-5-nitrophenyl)benzamide” is a sulfonamide . Sulfonamides are known to inhibit bacterial enzymes, particularly those involved in the synthesis of folic acid, which is crucial for DNA replication .
Mode of action
As a sulfonamide, “this compound” might interact with its targets by mimicking the natural substrate of the enzyme, thereby inhibiting the enzyme’s activity .
Biochemical pathways
The potential inhibition of folic acid synthesis by “this compound” could affect various biochemical pathways that rely on folic acid, such as DNA synthesis and repair, methylation reactions, and amino acid synthesis .
Pharmacokinetics
Sulfonamides are generally well absorbed in the gastrointestinal tract, widely distributed in body tissues, metabolized in the liver, and excreted in the urine .
Result of action
The potential inhibition of folic acid synthesis by “this compound” could lead to the inhibition of bacterial growth, given that folic acid is essential for bacterial DNA replication .
Properties
IUPAC Name |
4-[bis(2-methoxyethyl)sulfamoyl]-N-(2-methoxy-5-nitrophenyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O8S/c1-29-12-10-22(11-13-30-2)32(27,28)17-7-4-15(5-8-17)20(24)21-18-14-16(23(25)26)6-9-19(18)31-3/h4-9,14H,10-13H2,1-3H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZHQCGNQJHEEHX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN(CCOC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=C(C=CC(=C2)[N+](=O)[O-])OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O8S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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